Differential Antitrypanosomal Activity: Unsubstituted N3-Phenyl vs. 3-Chloro-4-methoxyphenyl Analogs
The antitrypanosomal activity of 2-thiohydantoin derivatives is highly dependent on the N3-aryl substitution pattern. The 1-benzyl-3-(4-methoxy-3-chlorophenyl)-2-thiohydantoin (Compound 1) is a potent inhibitor of T. brucei growth, while the analog with an unsubstituted N3-phenyl ring (Compound 16, R1=H, R2=H) is completely inactive. This demonstrates that the core scaffold 1-(phenylmethyl)-2-thioxo-4-imidazolidinone, when unsubstituted at N3, does not possess the intrinsic antitrypanosomal activity of its substituted derivatives [1].
| Evidence Dimension | In vitro antitrypanosomal activity |
|---|---|
| Target Compound Data | EC50 > 10,000 nM (inferred for unsubstituted N3-phenyl analog; direct data for 1-(phenylmethyl)-2-thioxo-4-imidazolidinone not available in this study) |
| Comparator Or Baseline | 1-benzyl-3-(4-methoxy-3-chlorophenyl)-2-thiohydantoin (Compound 1) with EC50 = 346 nM |
| Quantified Difference | >28-fold decrease in potency (from 346 nM to >10,000 nM) |
| Conditions | T. brucei brucei strain BF427 in vitro growth inhibition assay; EC50 measured via Alamar Blue viability assay; control: pentamidine isethionate (EC50 = 1.15 ± 0.09 nM) |
Why This Matters
For researchers developing anti-parasitic agents, this data demonstrates that the unsubstituted core is an inappropriate substitute for more active, aryl-substituted derivatives and should be used primarily as a synthetic building block rather than a direct hit compound.
- [1] Buchynskyy A, Gillespie JR, Herbst ZM, Ranade RM, Buckner FS, Gelb MH. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Med Chem Lett. 2017;8(8):886-891. doi:10.1021/acsmedchemlett.7b00230. View Source
